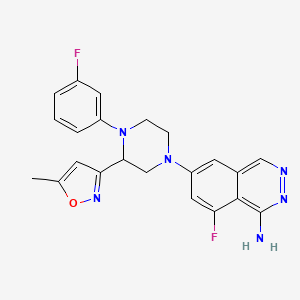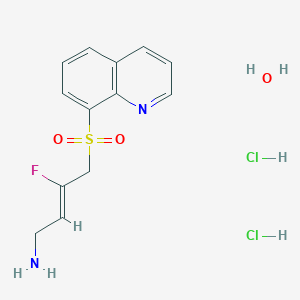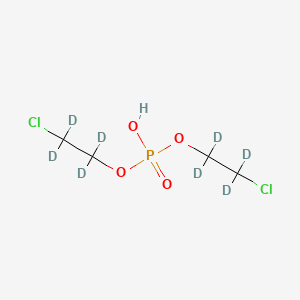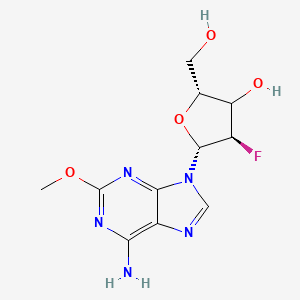
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: The hydroxyl group at the 4-position of the sugar moiety is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-formyl-oxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(6-amino-2-methoxydihydropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Analogues: The compound serves as a precursor for the synthesis of various nucleoside analogues with potential therapeutic applications.
Biology
Antiviral Activity: Studies have shown that the compound exhibits antiviral activity against certain viruses by inhibiting viral replication.
Anticancer Activity: The compound has been investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine
Drug Development: The compound is being explored as a lead compound for the development of new antiviral and anticancer drugs.
Industry
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical formulations for research and development purposes.
Wirkmechanismus
The mechanism of action of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into the DNA or RNA of cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a chlorine atom instead of a methoxy group at the 2-position of the purine ring.
Uniqueness
The presence of the fluorine atom at the 4-position and the methoxy group at the 2-position of the purine ring in (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol enhances its stability and bioactivity compared to similar compounds. These structural features contribute to its unique antiviral and anticancer properties.
Eigenschaften
Molekularformel |
C11H14FN5O4 |
|---|---|
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O4/c1-20-11-15-8(13)6-9(16-11)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5-,7?,10-/m1/s1 |
InChI-Schlüssel |
NRLVIGDRRHAGSY-ZBFRNQRKSA-N |
Isomerische SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
Kanonische SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


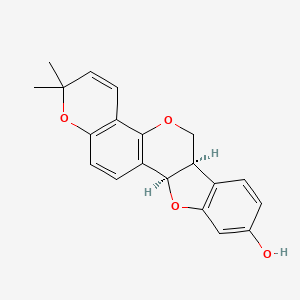
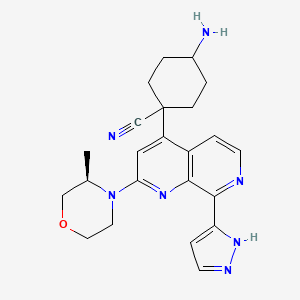
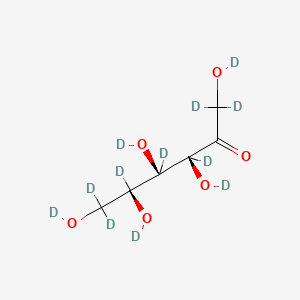


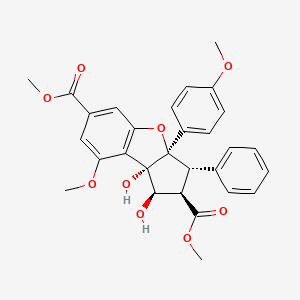
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

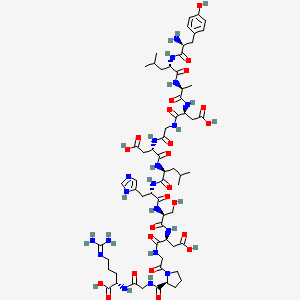
furan-6-yl] nitrate](/img/structure/B12391928.png)
